molecular formula C21H23N3O3 B12177945 3-(4-methoxyphenyl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]propanamide CAS No. 1224155-11-6

3-(4-methoxyphenyl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]propanamide

Cat. No.: B12177945
CAS No.: 1224155-11-6
M. Wt: 365.4 g/mol
InChI Key: VSEMFRHIILQDCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenepropanamide, 4-methoxy-N-[2-(tetrahydro-2-furanyl)-1H-benzimidazol-6-yl]- is a complex organic compound that features a benzimidazole ring fused with a tetrahydrofuran ring and a methoxy-substituted benzenepropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanamide, 4-methoxy-N-[2-(tetrahydro-2-furanyl)-1H-benzimidazol-6-yl]- typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole core, followed by the introduction of the tetrahydrofuran ring and the methoxy-substituted benzenepropanamide group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanamide, 4-methoxy-N-[2-(tetrahydro-2-furanyl)-1H-benzimidazol-6-yl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzimidazole derivatives.

Scientific Research Applications

Benzenepropanamide, 4-methoxy-N-[2-(tetrahydro-2-furanyl)-1H-benzimidazol-6-yl]- has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzenepropanamide, 4-methoxy-N-[2-(tetrahydro-2-furanyl)-1H-benzimidazol-6-yl]- involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to bind to various biological receptors, potentially inhibiting or modulating their activity. The tetrahydrofuran ring and methoxy-substituted benzenepropanamide moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Benzenepropanamide, 4-hydroxy-N-methoxy-N-methyl-
  • Benzenepropanamide, 4-hydroxy-N- (2-phenylethyl)-
  • Benzenepropanamide, N-methoxy-

Uniqueness

Benzenepropanamide, 4-methoxy-N-[2-(tetrahydro-2-furanyl)-1H-benzimidazol-6-yl]- is unique due to its specific combination of structural features, including the benzimidazole and tetrahydrofuran rings, as well as the methoxy-substituted benzenepropanamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

1224155-11-6

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]propanamide

InChI

InChI=1S/C21H23N3O3/c1-26-16-8-4-14(5-9-16)6-11-20(25)22-15-7-10-17-18(13-15)24-21(23-17)19-3-2-12-27-19/h4-5,7-10,13,19H,2-3,6,11-12H2,1H3,(H,22,25)(H,23,24)

InChI Key

VSEMFRHIILQDCP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)N=C(N3)C4CCCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.